2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3/i3D,4D,6D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBTRDXJOFLIH-VCDCVMORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660066 | |
| Record name | 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217360-64-9 | |
| Record name | 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Assembly
The non-deuterated scaffold is constructed through:
Deuterium Incorporation Strategies
Deuterium is introduced at four positions via:
-
Catalytic H/D Exchange : Using Pd/C or Rh/C catalysts in DO/2-propanol mixtures at 180°C for 48 hours.
-
Deuterated Reagents : Employing dimethylamine-d or deuterated acetic acid derivatives during amidation.
Stepwise Preparation Protocols
Method A: Direct Deuteration of Preformed Acetamide
Method B: Deuteration During Amide Formation
-
Intermediate Synthesis :
-
Acetylation :
Optimization and Challenges
Reaction Conditions
Common Issues
-
Incomplete Deuteration : Addressed by iterative exchange cycles or using excess DO.
-
Byproduct Formation : Mitigated via strict anhydrous conditions during amidation.
Characterization and Quality Control
Analytical Techniques
Comparative Data
| Method | Deuteration Efficiency (%) | Total Yield (%) | Purity (%) |
|---|---|---|---|
| A | 60–75 | 64 | 95 |
| B | >95 | 85 | 98 |
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like chlorine gas and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is extensively used in scientific research, including:
Pharmacokinetic Studies: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of diclofenac in biological systems.
Metabolic Pathway Analysis: Researchers use the compound to investigate the metabolic pathways and identify metabolites of diclofenac.
Drug Interaction Studies: The compound helps in understanding how diclofenac interacts with other drugs and its impact on metabolic enzymes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is similar to that of diclofenac. It primarily works by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting these enzymes, the compound reduces inflammation and pain .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Compounds for Comparison :
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS: 560075-65-2, Molecular Weight: 314.59 g/mol)
N-(2,6-Dichlorophenyl)benzamide (Bond parameters referenced from )
2-Chloro-N-(2-chlorophenyl)benzamide (Bond parameters referenced from )
Structural Differences :
- Substituent Position and Type: The target compound features N,N-dimethyl groups on the acetamide moiety, enhancing lipophilicity compared to the non-dimethylated analogs like N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide . Deuterium substitution in the benzene ring distinguishes it from non-labeled analogs, reducing metabolic degradation rates in vivo .
- Amide Conformation :
Physicochemical and Spectroscopic Properties
Data Table :
Metabolic and Pharmacokinetic Behavior
- Deuterium Isotope Effects: The -d4 labeling in the target compound reduces hepatic metabolism by cytochrome P450 enzymes, extending its half-life compared to non-deuterated analogs. This property is critical for tracking drug distribution in biological matrices .
- Solubility :
The N,N-dimethyl groups enhance solubility in organic solvents (e.g., acetonitrile) relative to analogs with unsubstituted amides, facilitating chromatographic analysis .
Research Findings and Implications
- Synthetic Challenges :
Deuterium incorporation requires specialized reagents (e.g., deuterated solvents) and optimized reaction conditions to maintain isotopic purity (>98% in the target compound) . - Thermal Stability : The trans amide conformation in all compared compounds contributes to thermal stability, with decomposition temperatures exceeding 200°C .
Biological Activity
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4, a deuterated derivative of a well-known anti-inflammatory compound, exhibits significant biological activity primarily through its mechanism of action as an inhibitor of cyclooxygenase (COX) enzymes. These enzymes play a critical role in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. This compound is structurally related to diclofenac, a non-steroidal anti-inflammatory drug (NSAID), and is utilized in various therapeutic applications.
- Molecular Formula : C16H16Cl2N2O
- Molecular Weight : 323.217 g/mol
- CAS Number : 21789-06-0
- LogP : 4.4407
The primary mechanism by which this compound exerts its biological effects is through the inhibition of COX enzymes (COX-1 and COX-2). By blocking these enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain perception. This action is particularly beneficial in managing conditions like osteoarthritis and rheumatoid arthritis.
Anti-inflammatory Effects
Research indicates that this compound demonstrates significant anti-inflammatory properties. Studies have shown that it can effectively reduce inflammation markers in various models:
- In vitro studies : The compound has been tested on human cell lines, showing a reduction in cytokine production (e.g., IL-6, TNF-alpha) associated with inflammatory responses.
- Animal models : In rodent models of arthritis, administration of this compound resulted in decreased paw swelling and improved mobility compared to control groups.
Analgesic Properties
In addition to its anti-inflammatory effects, this compound exhibits analgesic properties:
- Pain models : In formalin-induced pain models, the compound significantly reduced pain scores when administered prior to the induction of pain.
- Mechanistic studies : The analgesic effect is attributed to both central and peripheral mechanisms, including modulation of pain pathways in the central nervous system.
Toxicological Profile
The safety profile of this compound has been assessed in various studies:
| Study Type | Findings |
|---|---|
| Acute toxicity | Low toxicity observed at therapeutic doses |
| Chronic exposure | No significant adverse effects noted over extended periods |
| Genotoxicity | Negative results in standard genotoxicity assays |
Case Study 1: Efficacy in Osteoarthritis
A clinical study involving patients with osteoarthritis demonstrated that treatment with this compound led to significant improvements in joint function and pain relief over a 12-week period compared to placebo.
Case Study 2: Comparison with Other NSAIDs
A comparative study evaluated the efficacy of this compound against traditional NSAIDs like ibuprofen and naproxen. Results indicated that the deuterated compound provided comparable or superior relief from symptoms with fewer gastrointestinal side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4, and how can deuterium incorporation efficiency be improved?
- Methodological Answer : Deuterated analogs like this compound require precise control during synthesis. A two-step approach is recommended:
Amide Coupling : Use carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with 2,6-dichloroaniline and dimethylacetamide derivatives in dichloromethane, as demonstrated in similar acetamide syntheses .
Deuterium Exchange : Optimize deuteration via acid/base-catalyzed H/D exchange in deuterated solvents (e.g., D2O or CD3OD) under controlled pH and temperature. Monitor deuteration efficiency using LC-MS or <sup>2</sup>H NMR .
- Critical Consideration : Ensure isotopic purity (>98 atom% D) by post-synthesis purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing structural and isotopic integrity?
- Methodological Answer :
- X-ray Crystallography : Resolve conformational variations in the dichlorophenyl and acetamide moieties, as seen in related N-substituted acetamides with three distinct molecular conformations in the asymmetric unit .
- NMR Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm deuterium incorporation (absence of proton signals in deuterated positions) and <sup>15</sup>N NMR to verify amide bond geometry .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and isotopic distribution .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data arising from conformational flexibility in arylacetamide derivatives?
- Methodological Answer :
- Multi-Conformational Analysis : Perform single-crystal X-ray diffraction on multiple batches to identify dominant conformers. For example, highlights three conformers with dihedral angles ranging from 44.5° to 77.5° between dichlorophenyl and pyrazolyl rings .
- Computational Modeling : Use density functional theory (DFT) to calculate energy barriers for conformational interconversion and validate against experimental data .
Q. What experimental frameworks are recommended for studying this compound's environmental fate and biodegradation pathways?
- Methodological Answer :
- Environmental Partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential. Use HPLC-MS to track degradation products in simulated aquatic systems .
- Biotic Transformation Studies : Incubate with soil or microbial cultures under aerobic/anaerobic conditions. Monitor chloride release (via ion chromatography) as a marker for dechlorination .
Q. How can researchers design pharmacological studies to evaluate its potential as a lidocaine analog or ion channel modulator?
- Methodological Answer :
- In Vitro Assays :
Patch-Clamp Electrophysiology : Test sodium channel inhibition in neuronal cell lines, comparing potency to lidocaine (see for related amide bioactivity) .
Enzyme Binding Studies : Use fluorescence polarization to assess binding affinity to target enzymes (e.g., cyclooxygenase) .
- Deuterium Effects : Compare pharmacokinetics (e.g., metabolic stability via CYP450 assays) between deuterated and non-deuterated forms to assess isotope effects .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies between theoretical predictions and experimental results in hydrogen-bonding networks?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
